molecular formula C14H18 B14543910 (Oct-1-yn-4-yl)benzene CAS No. 61786-27-4

(Oct-1-yn-4-yl)benzene

Cat. No.: B14543910
CAS No.: 61786-27-4
M. Wt: 186.29 g/mol
InChI Key: ZREBTVSJCBPPAC-UHFFFAOYSA-N
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Description

(Oct-1-yn-4-yl)benzene is an organic compound that features a benzene ring substituted with an octynyl group at the fourth position. This compound is part of the larger family of alkynylbenzenes, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oct-1-yn-4-yl)benzene typically involves the coupling of an octynyl halide with a benzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Oct-1-yn-4-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of octylbenzene or octenylbenzene.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry

In chemistry, (Oct-1-yn-4-yl)benzene is used as a building block for the synthesis of more complex molecules. Its alkyne group allows for further functionalization through reactions such as click chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as bioactive compounds. These derivatives can interact with biological targets, making them useful in drug discovery and development.

Medicine

The compound and its derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which (Oct-1-yn-4-yl)benzene exerts its effects depends on its specific application. In chemical reactions, the alkyne group can participate in various addition and coupling reactions. In biological systems, the compound may interact with enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (Hex-1-yn-4-yl)benzene: Similar structure but with a hexynyl group instead of an octynyl group.

    (But-1-yn-4-yl)benzene: Contains a butynyl group, making it shorter and less hydrophobic.

    (Phenylacetylene): A simpler alkyne-substituted benzene with only one carbon in the alkyne chain.

Uniqueness

(Oct-1-yn-4-yl)benzene is unique due to its longer alkyne chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This can influence its reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

61786-27-4

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

oct-1-yn-4-ylbenzene

InChI

InChI=1S/C14H18/c1-3-5-10-13(9-4-2)14-11-7-6-8-12-14/h2,6-8,11-13H,3,5,9-10H2,1H3

InChI Key

ZREBTVSJCBPPAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC#C)C1=CC=CC=C1

Origin of Product

United States

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